BenchChemオンラインストアへようこそ!

a-Phenyl-4-piperidineacetic acid HCl

Pharmacology ADHD Metabolism

α-Phenyl-4-piperidineacetic acid HCl (ritalinic acid) is the pharmacologically inactive CES1-mediated metabolite of methylphenidate, exhibiting >180-fold weaker dopamine transporter binding (Ki = 186 nM) than its parent drug. Unlike ester-containing 4-phenylpiperidine analgesics, this compound lacks CNS stimulant or μ-opioid activity—making it the definitive negative control for neuropharmacological assays and the preferred LC-MS/MS biomarker for methylphenidate compliance monitoring. Its scaffold demonstrates moderate M₁ (Ki = 2.7–33 nM) and mGlu₅ (Ki = 3.6 nM) affinity with >275-fold selectivity over mGlu₁, supporting muscarinic and metabotropic glutamate receptor modulator development. The carboxylic acid moiety enables facile conjugation for fluorescent probes or affinity ligands. Procure for forensic toxicology, CES1 pharmacogenomic studies, and targeted protein degradation research.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B7903896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Phenyl-4-piperidineacetic acid HCl
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9H2,(H,15,16)
InChIKeyUHLKVWIBIPNNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Phenyl-4-piperidineacetic Acid HCl (Ritalinic Acid) Procurement Guide: Compound Identity and Baseline Characteristics


α-Phenyl-4-piperidineacetic acid hydrochloride, also known as ritalinic acid, is a piperidine-derived metabolite of the central nervous system stimulant methylphenidate [1]. With CAS numbers 860226-70-6 and 2309474-08-4 and molecular formula C₁₃H₁₇NO₂·HCl (molecular weight: 255.74 g/mol), this compound exists as a white to off-white crystalline solid . It is characterized by a piperidine ring bearing an α-phenyl substitution and an acetic acid moiety, distinguishing it structurally from ester-containing 4-phenylpiperidine analgesics [2]. Unlike its parent drug methylphenidate, ritalinic acid lacks clinically significant central nervous system stimulant activity and is considered a pharmacologically inactive metabolite [3]. This unique profile renders it valuable as an analytical reference standard, a negative control in neuropharmacological assays, and a starting material for the development of novel piperidine-based derivatives [4].

α-Phenyl-4-piperidineacetic Acid HCl: Why Structural Analogs and Piperidine Derivatives Are Not Interchangeable


Despite sharing a 4-phenylpiperidine scaffold with clinically used analgesics such as meperidine (pethidine) and central stimulants like methylphenidate, α-phenyl-4-piperidineacetic acid HCl cannot be substituted for other compounds in this class due to profound differences in pharmacological activity and receptor engagement [1]. The acetic acid functionality at the α-position fundamentally alters the compound's interaction with biological targets compared to ester-containing analogs, resulting in a near-complete loss of CNS stimulant activity and a distinct receptor binding profile [2]. While meperidine and other 4-phenylpiperidines exhibit potent μ-opioid agonist activity with ED₅₀ values in the low mg/kg range in rodent analgesia models, ritalinic acid demonstrates no meaningful activity at opioid receptors [3]. Furthermore, the compound accumulates in plasma at concentrations 50- to 100-fold higher than its active parent drug methylphenidate following oral administration, a pharmacokinetic divergence that underscores its distinct metabolic fate [4]. These quantitative disparities mandate rigorous compound authentication and preclude any assumption of functional interchangeability.

α-Phenyl-4-piperidineacetic Acid HCl: Quantitative Evidence of Differentiation from Structural Analogs


Pharmacological Activity: Complete Loss of CNS Stimulant Effect Relative to Methylphenidate

α-Phenyl-4-piperidineacetic acid HCl is the primary de-esterified metabolite of methylphenidate and exhibits a near-total loss of central nervous system stimulant activity [1]. In contrast, methylphenidate non-competitively blocks dopamine and noradrenaline reuptake, increasing synaptic dopamine and noradrenaline levels by 3- to 4-fold in the striatum and prefrontal cortex [2]. The metabolite demonstrates no meaningful activity at dopamine or norepinephrine transporters, with a binding affinity (Ki) of 186 nM at the dopamine transporter, which is orders of magnitude weaker than methylphenidate's sub-nanomolar potency [3].

Pharmacology ADHD Metabolism

Receptor Binding Selectivity: Distinct Muscarinic and Metabotropic Glutamate Receptor Engagement

α-Phenyl-4-piperidineacetic acid HCl exhibits a unique receptor binding profile characterized by moderate affinity for the M₁ muscarinic acetylcholine receptor (Ki = 2.7–33 nM) and the mGlu₅ metabotropic glutamate receptor (Ki = 3.6 nM), with negligible binding to mGlu₁ (Ki > 1,000 nM) [1][2]. This profile contrasts with methylphenidate, which primarily targets dopamine and norepinephrine transporters with minimal activity at muscarinic or metabotropic glutamate receptors, and with meperidine, which acts as a μ-opioid receptor agonist [3].

Receptor Pharmacology Selectivity Binding Assays

Pharmacokinetic Profile: Sustained High Plasma Concentrations Relative to Methylphenidate

Following oral administration of methylphenidate, plasma concentrations of α-phenyl-4-piperidineacetic acid HCl reach levels 50- to 100-fold higher than those of the parent drug in normal adults [1]. The metabolite exhibits a longer elimination half-life and slower clearance compared to methylphenidate, resulting in sustained systemic exposure [2]. In children, the urinary excretion of the metabolite accounts for 67–86% of the administered methylphenidate dose [3].

Pharmacokinetics Bioavailability Metabolism

α-Phenyl-4-piperidineacetic Acid HCl: Validated Applications in Pharmaceutical Research, Analytical Chemistry, and Forensic Science


Negative Control and Inactive Comparator in ADHD and Neuropharmacology Research

In studies investigating the mechanism of action of methylphenidate or other CNS stimulants, α-phenyl-4-piperidineacetic acid HCl serves as an essential negative control due to its lack of CNS stimulant activity and >180-fold weaker binding affinity for the dopamine transporter (Ki = 186 nM) compared to methylphenidate (Ki < 1 nM) [1]. This allows researchers to differentiate target-specific effects from non-specific or metabolite-related phenomena in cell-based assays and in vivo behavioral studies [2].

Analytical Reference Standard for Clinical and Forensic Toxicology

The compound's high plasma concentrations—50- to 100-fold greater than methylphenidate—and its significant urinary excretion (67–86% of the administered dose) make it the preferred biomarker for monitoring methylphenidate compliance in patients with ADHD [3]. Forensic laboratories utilize certified reference standards of α-phenyl-4-piperidineacetic acid HCl for LC-MS/MS quantification in urine and oral fluid samples, enabling accurate differentiation between compliant therapeutic use and potential misuse or diversion [4].

Lead Optimization Scaffold in Medicinal Chemistry

Although inactive as a CNS stimulant, the 4-phenylpiperidine scaffold of α-phenyl-4-piperidineacetic acid HCl provides a versatile starting point for structural modification. Researchers can leverage its distinct receptor binding profile—moderate affinity for M₁ (Ki = 2.7–33 nM) and mGlu₅ (Ki = 3.6 nM) with >275-fold selectivity over mGlu₁—to design novel muscarinic or metabotropic glutamate receptor modulators [5]. The carboxylic acid moiety also enables facile conjugation for the development of fluorescent probes or affinity chromatography ligands [6].

Pharmacokinetic and Drug Metabolism Studies of Carboxylesterase 1 (CES1) Activity

The compound is a direct product of CES1-mediated hydrolysis of methylphenidate, and the d-ritalinic acid/d-methylphenidate metabolic ratio serves as a validated in vivo probe for CES1 enzyme activity [7]. This application is particularly valuable in pharmacogenomic studies assessing the impact of CES1 genetic polymorphisms on drug metabolism and in drug-drug interaction studies where CES1 inhibition or induction may alter methylphenidate exposure [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for a-Phenyl-4-piperidineacetic acid HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.